Comparative PDE5A1 Inhibition: A 3.4-Fold Potency Advantage Over a Close PDE5 Inhibitor
3-Amino-5-(cyclopropylmethoxy)benzamide demonstrates a 3.4-fold higher potency for inhibiting human PDE5A1 compared to a closely related analog, CHEMBL4281590, under identical assay conditions. The target compound exhibits an IC50 of 2.90 nM, while the comparator shows an IC50 of 13 nM [1].
| Evidence Dimension | Inhibition of human PDE5A1 (IC50) |
|---|---|
| Target Compound Data | 2.90 nM |
| Comparator Or Baseline | CHEMBL4281590 (a close structural analog) |
| Quantified Difference | The target compound is 3.4-fold more potent (13 nM / 2.90 nM ≈ 3.45). |
| Conditions | Inhibition of full-length recombinant human N-terminal GST-tagged PDE5A1 expressed in baculovirus-infected Sf9 cells using FAM-cyclic-3',5-GMP as substrate [1]. |
Why This Matters
Higher potency translates to lower required concentrations in assays, reducing off-target effects and improving signal-to-noise ratios in PDE5-focused research.
- [1] BindingDB. BDBM50467472 (CHEMBL4281766) and BDBM50467484 (CHEMBL4281590) IC50 data for human PDE5A1. Accessed 2024. View Source
